Cucurbitacin S

Catalog No.
S599794
CAS No.
60137-06-6
M.F
C30H42O6
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin S

CAS Number

60137-06-6

Product Name

Cucurbitacin S

IUPAC Name

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione

Molecular Formula

C30H42O6

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1

InChI Key

MBYLRWSUZLFUTO-PQNVQGKDSA-N

SMILES

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O

Synonyms

(9β,10α,16α,24S)-16,24-Epoxy-2,25-dihydroxy-9-methyl-19-norlanosta-1,5-diene-3,11,22-trione;

Canonical SMILES

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O

Anticancer Properties

One of the most widely explored applications of Cucurbitacin S lies in its potential for cancer treatment. Studies have shown that Cucurbitacin S exhibits cytotoxic (cell-killing) effects on various cancer cell lines, including those of breast, lung, colon, and liver cancers [, ]. These effects are believed to be mediated through multiple mechanisms, including:

  • Induction of apoptosis (programmed cell death): Cucurbitacin S can trigger various pathways within cancer cells, leading to their self-destruction [].
  • Inhibition of cell proliferation: Cucurbitacin S may impede the ability of cancer cells to divide and multiply [].
  • Disruption of angiogenesis (blood vessel formation): Cucurbitacin S potentially hinders the growth of new blood vessels that tumors need for sustenance [].

While these findings are promising, it is crucial to note that most research on the anti-cancer properties of Cucurbitacin S has been conducted in vitro (laboratory settings) or using animal models. Further investigation, including clinical trials, is necessary to establish its safety and efficacy in humans.

Other Potential Applications

Beyond its potential for cancer treatment, Cucurbitacin S is being explored for its possible applications in other areas:

  • Neurodegenerative diseases: Studies suggest that Cucurbitacin S may possess neuroprotective properties and could be beneficial in conditions like Alzheimer's disease and Parkinson's disease [].
  • Anti-inflammatory effects: Cucurbitacin S exhibits anti-inflammatory properties and may be explored for the management of inflammatory conditions.

Cucurbitacin S is a member of the cucurbitacin family, a group of tetracyclic triterpenes predominantly found in plants of the Cucurbitaceae family, such as cucumbers and gourds. These compounds are characterized by their steroidal structure and possess a unique 19-(10→9β)–abeo-10α–lanost-5-ene ring skeleton, which distinguishes them from other triterpenes. Cucurbitacin S specifically features functional groups that contribute to its biological activity, including hydroxyl and keto groups, making it a compound of interest for pharmacological research .

Research suggests Cucurbitacin S exhibits anticancer and anti-inflammatory properties. The proposed mechanisms involve:

  • Disrupting cancer cell proliferation: Cucurbitacin S might induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells [, ].
  • Modulating inflammatory pathways: It may interact with specific cellular signaling molecules involved in inflammation [].

These mechanisms are complex and require further investigation to fully understand Cucurbitacin S's biological effects [].

Cucurbitacin S, like other cucurbitacins, is likely to be toxic if ingested in high quantities. The bitter taste of cucurbitacin-containing plants serves as a natural defense mechanism against herbivores [].

Typical of triterpenes. These include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions can alter its biological properties.
  • Acetylation: The addition of acetyl groups can enhance solubility and modify biological activity.
  • Esterification: Reacting with carboxylic acids can yield esters, which may exhibit different pharmacological effects.

These reactions are crucial for synthesizing derivatives with enhanced or modified activities .

Cucurbitacin S exhibits significant biological activities, including:

  • Anticancer Properties: Like other cucurbitacins, it shows potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. It may act through pathways involving cell cycle arrest and modulation of key oncogenes .
  • Anti-inflammatory Effects: Cucurbitacin S has been documented to reduce inflammation, contributing to its potential therapeutic applications in diseases characterized by chronic inflammation .
  • Antioxidant Activity: It possesses antioxidant properties that help in neutralizing free radicals, thereby protecting cells from oxidative stress .

The synthesis of Cucurbitacin S can be achieved through several methods:

  • Extraction from Natural Sources: Isolation from plants such as Momordica charantia or Cucumis sativus using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis involves complex organic reactions, including cyclization and functional group modifications. For instance, starting from simpler triterpenoid precursors, various reactions such as oxidation and esterification are employed to achieve the desired structure .
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce cucurbitacins by genetically modifying microorganisms to enhance their production capabilities .

Cucurbitacin S has several applications across various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated for use in cancer therapies and treatments for inflammatory diseases .
  • Agriculture: Its insecticidal properties make it a candidate for developing natural pesticides that can deter herbivores without the harmful effects associated with synthetic chemicals .
  • Nutraceuticals: As a compound with health benefits, it is explored for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation .

Research has indicated that Cucurbitacin S interacts with various molecular targets:

  • Cell Signaling Pathways: It modulates pathways like the Wnt/β-catenin signaling pathway, which is critical in cancer progression. This interaction can lead to reduced tumor growth and metastasis .
  • Gene Expression Modulation: Studies show that Cucurbitacin S influences the expression of genes involved in cell cycle regulation and apoptosis, providing insights into its mechanisms as an anticancer agent .

Cucurbitacin S is part of a larger family of cucurbitacins that share structural similarities but differ in their biological activities. Below is a comparison with some notable similar compounds:

CompoundStructure FeaturesBiological ActivityUnique Aspects
Cucurbitacin BTetracyclic structure with multiple hydroxyl groupsAnticancer, anti-inflammatoryMost studied; significant cytotoxic effects on cancer cells
Cucurbitacin DSimilar tetracyclic structureAntitumor activityInduces apoptosis via different pathways compared to others
Cucurbitacin ELess toxic than B but still biologically activeAntitumor propertiesKnown for its use in traditional medicine as an emetic
Cucurbitacin TAdditional ring due to cyclizationPotential anti-cancer effectsLess common; unique structural modification compared to others

Cucurbitacin S stands out due to its specific structural modifications and resultant unique pharmacological profiles compared to these other compounds within the cucurbitacin family. Its diverse biological activities make it a subject of ongoing research aimed at uncovering further therapeutic potentials.

The biosynthesis of cucurbitacins, including Cucurbitacin S, is regulated by sophisticated genetic mechanisms that have evolved to control the production of these bitter compounds in specific tissues and developmental stages.

Transcription Factor-Mediated Regulation

Basic helix-loop-helix (bHLH) transcription factors play crucial roles in regulating cucurbitacin biosynthesis across Cucurbitaceae species. These transcription factors function as molecular "switches" that can activate or deactivate the entire biosynthetic pathway. While most studies have focused on other cucurbitacins (B, C, and E), the regulation of Cucurbitacin S likely follows similar patterns with potential species-specific variations.

In Bryonia dioica, where Cucurbitacin S has been isolated, the bHLH transcription factors likely bind to promoter regions of key biosynthetic genes, activating their transcription in response to developmental cues or environmental stressors. This regulatory mechanism allows plants to control the tissue-specific production of these bitter compounds that serve important ecological functions.

Syntenic Genomic Loci and Gene Clusters

Comparative genomic analyses across cucurbit species have revealed conserved syntenic loci encoding metabolic genes for distinct cucurbitacins. These genomic regions contain clusters of biosynthetic genes that work in concert to produce specific cucurbitacins. The genes involved typically include:

  • Oxidosqualene cyclase (OSC) genes responsible for the initial cyclization step
  • Cytochrome P450 (CYP450) genes that catalyze various oxidation reactions
  • Acetyltransferase (ACT) genes involved in acetylation steps

The syntenic organization of these gene clusters suggests evolutionary conservation of the cucurbitacin biosynthetic machinery across different species, despite the diversity of specific cucurbitacins produced. For Cucurbitacin S, the biosynthetic genes are likely organized in a similar syntenic locus in Bryonia dioica, although specific gene mapping studies focusing on Cucurbitacin S are limited.

Tissue-Specific Expression Patterns

The expression of cucurbitacin biosynthetic genes exhibits distinct tissue-specific patterns. In most Cucurbitaceae species, different bHLH transcription factors regulate cucurbitacin production in different tissues:

  • Bt-type factors typically control biosynthesis in fruits
  • Bl-type factors regulate biosynthesis in leaves
  • Br-type factors control biosynthesis in roots

In Bryonia dioica, Cucurbitacin S biosynthesis appears to be active during seed germination, suggesting developmental regulation of the biosynthetic pathway. This tissue-specific and developmental regulation allows plants to allocate resources efficiently and deploy bitter compounds strategically for ecological advantages.

Signal Transducer and Activator of Transcription 3 Pathway Inhibition

The primary anticancer mechanism of cucurbitacins involves the selective inhibition of the Signal Transducer and Activator of Transcription 3 pathway, which is constitutively activated in numerous cancer types [5] [6]. Cucurbitacins effectively inhibit Signal Transducer and Activator of Transcription 3 phosphorylation, thereby limiting its transcriptional activity and suppressing tumor growth [5] [7]. The inhibition occurs through direct interference with Signal Transducer and Activator of Transcription 3 dimerization and deoxyribonucleic acid binding, resulting in downregulation of genes responsible for cell proliferation, survival, angiogenesis, and metastasis [5] [6].

Research demonstrates that cucurbitacins can selectively reduce phosphorylated Signal Transducer and Activator of Transcription 3 levels in human cancer cells, leading to tumor apoptosis and growth inhibition [8] [9]. The downstream effects include decreased expression of anti-apoptotic proteins such as B-cell lymphoma 2, B-cell lymphoma extra large, and myeloid cell leukemia 1, as well as cell cycle regulatory proteins including cyclin D1 [5] [10].

Janus Kinase 2/Signal Transducer and Activator of Transcription 3 Cascade Modulation

Cucurbitacins demonstrate the ability to inhibit both Janus kinase 2 and Signal Transducer and Activator of Transcription 3 activation, though with varying selectivity among different cucurbitacin analogs [6] [9]. The compounds effectively block Janus kinase 2 phosphorylation, subsequently preventing Signal Transducer and Activator of Transcription 3 activation and nuclear translocation [11] [7]. This dual inhibition results in comprehensive suppression of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 signaling cascade, which is frequently hyperactivated in malignant cells [5] [8].

Studies have shown that cucurbitacin-mediated inhibition of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 pathway leads to significant tumor growth inhibition in xenograft models, demonstrating the therapeutic relevance of this mechanism [12] [7]. The pathway inhibition correlates with enhanced antiproliferative effects when combined with conventional chemotherapeutic agents [12] [13].

Cell Cycle Arrest and Apoptosis Induction

Cucurbitacins induce cell cycle arrest primarily at the G2/M phase, effectively preventing the proliferation of malignant cells [5] [13]. This arrest occurs through modulation of key cell cycle regulatory proteins, including downregulation of cyclin B1 and cell division cycle 25C, along with upregulation of p21 and p53 [13] [14]. The compounds interfere with the regular progression of the cell cycle, rendering cancer cells more susceptible to apoptotic signals [5] [15].

The apoptotic mechanism involves activation of both intrinsic and extrinsic pathways [13] [16]. Cucurbitacins promote caspase-dependent apoptosis through activation of caspase-3, caspase-8, and caspase-9, accompanied by poly(adenosine diphosphate-ribose) polymerase cleavage [13] [14]. The compounds also induce mitochondrial dysfunction, leading to release of cytochrome c and subsequent caspase cascade activation [16] [14].

Reactive Oxygen Species-Mediated Mechanisms

Cucurbitacins exert anticancer effects through enhancement of intracellular reactive oxygen species production, particularly from mitochondrial sources [17] [18]. The elevated reactive oxygen species levels activate stress-responsive kinases including extracellular signal-regulated kinase and c-Jun N-terminal kinase, contributing to cancer cell death [17] [19]. This oxidative stress mechanism operates independently of Signal Transducer and Activator of Transcription 3 inhibition, providing an additional therapeutic target [17] [18].

The reactive oxygen species-dependent mechanism involves disruption of cellular antioxidant defenses and can be reversed by antioxidants such as N-acetylcysteine, confirming the role of oxidative stress in cucurbitacin-mediated cytotoxicity [20] [18]. This mechanism contributes to the selective toxicity of cucurbitacins toward cancer cells, which typically have compromised antioxidant systems compared to normal cells [18] [17].

Table 1: Anticancer Mechanisms of Cucurbitacins

MechanismPrimary TargetsKey Proteins AffectedCancer Types
Signal Transducer and Activator of Transcription 3 InhibitionTranscription factor dimerizationphosphorylated Signal Transducer and Activator of Transcription 3, B-cell lymphoma 2, cyclin D1Breast, lung, prostate
Cell Cycle ArrestG2/M checkpointCyclin B1, p21, p53, cell division cycle 25CPancreatic, colorectal, gastric
Apoptosis InductionCaspase activationPro-caspase-3/8/9, poly(adenosine diphosphate-ribose) polymerase, BaxRenal, cervical, leukemia
Reactive Oxygen Species GenerationMitochondrial dysfunctionSuperoxide dismutase, catalaseHepatocellular, lung, colon

Anti-Inflammatory and Analgesic Properties

Cyclooxygenase Enzyme Inhibition

Cucurbitacins demonstrate significant anti-inflammatory activity through selective inhibition of cyclooxygenase enzymes, with greater selectivity toward cyclooxygenase-2 compared to cyclooxygenase-1 [21] [22]. This selective inhibition reduces the production of pro-inflammatory mediators including prostaglandin E2 and thromboxane A2, thereby attenuating inflammatory responses [21] [23]. The cyclooxygenase-2 inhibition occurs without significant cytotoxicity to normal cells, indicating therapeutic selectivity [21] [24].

Research has demonstrated that cucurbitacin E significantly suppresses carrageenan-induced paw edema in animal models, confirming the in vivo anti-inflammatory efficacy through cyclooxygenase inhibition [21] [22]. The compounds effectively reduce inflammatory responses in periodontitis models by regulating cyclooxygenase-2 expression and associated inflammatory mediators [22] [24].

Nuclear Factor Kappa B Pathway Modulation

Cucurbitacins exert anti-inflammatory effects through comprehensive modulation of the nuclear factor kappa B signaling pathway [25] [26]. The compounds inhibit nuclear translocation of the nuclear factor kappa B subunit RelA and suppress phosphorylation of inhibitor of nuclear factor kappa B alpha, effectively blocking pro-inflammatory gene transcription [25] [27]. This inhibition occurs at multiple levels of the nuclear factor kappa B cascade, including downregulation of tumor necrosis factor receptor 1 expression [25] [26].

Studies have shown that cucurbitacin B selectively downregulates tumor necrosis factor receptor 1 expression without affecting adaptor proteins such as tumor necrosis factor receptor associated death domain, receptor interacting serine/threonine kinase 1, and tumor necrosis factor receptor associated factor 2 [25] [26]. This selective targeting represents a novel mechanism for nuclear factor kappa B pathway inhibition with potential therapeutic advantages [25] [27].

Cytokine Suppression and Inflammatory Mediator Reduction

Cucurbitacins effectively suppress the production of key pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, and interleukin-12 [28] [29]. The compounds also inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2, reducing the production of nitric oxide and prostaglandins [28] [24]. This broad-spectrum anti-inflammatory activity contributes to the therapeutic potential of cucurbitacins in inflammatory diseases [30] [24].

The cytokine suppression occurs through multiple mechanisms, including mitogen-activated protein kinase pathway modulation and nuclear factor erythroid 2-related factor 2 pathway activation [28] [24]. Cucurbitacins induce heme oxygenase-1 expression via nuclear factor erythroid 2-related factor 2 activation, contributing to their anti-inflammatory effects [28] [24].

Analgesic Mechanisms and Neuropathic Pain Management

Recent research has demonstrated that cucurbitacins possess analgesic properties, particularly in neuropathic pain conditions [31]. Cucurbitacin D effectively attenuates both cold and mechanical allodynia in paclitaxel-induced neuropathic pain models through modulation of the noradrenergic system [31]. The compound significantly decreases spinal alpha-1 adrenergic receptors and downregulates spinal noradrenaline levels, contributing to pain relief [31].

The analgesic mechanism involves modulation of pain signaling pathways without interfering with the anticancer effects of chemotherapeutic agents [31]. This dual benefit makes cucurbitacins particularly valuable for managing chemotherapy-induced neuropathic pain while maintaining therapeutic efficacy [31].

Table 2: Anti-Inflammatory Mechanisms of Cucurbitacins

MechanismTarget Enzymes/PathwaysInflammatory MediatorsCell Types
Cyclooxygenase-2 InhibitionCyclooxygenase enzyme activityProstaglandin E2, thromboxane A2Macrophages, endothelial cells
Nuclear Factor Kappa B SuppressionRelA translocation, inhibitor of nuclear factor kappa B alpha phosphorylationGene transcription factorsMultiple immune cells
Cytokine ReductionTumor necrosis factor alpha, interleukin pathwaysPro-inflammatory cytokinesT lymphocytes, macrophages
Inducible Nitric Oxide Synthase InhibitionNitric oxide synthase expressionNitric oxide, peroxynitriteActivated macrophages

Antimicrobial and Antiviral Capacities

Antibacterial Activity Against Gram-Positive Pathogens

Cucurbitacins demonstrate potent antibacterial activity against gram-positive bacteria, with minimum inhibitory concentrations ranging from 0.12 to 0.44 micrograms per milliliter against Staphylococcus aureus strains [32] [33]. The compounds exhibit particularly strong activity against methicillin-resistant Staphylococcus aureus, with fractional inhibitory concentration indices less than 0.5 when combined with conventional antibiotics [34] [32]. This synergistic interaction enhances the effectiveness of existing antimicrobial therapies [32] [34].

Research has shown that cucurbitacins can overcome antibiotic resistance mechanisms through inhibition of beta-lactamase enzymes and modulation of bacterial efflux pumps [33] [34]. The compounds demonstrate significant antibacterial effects against Streptococcus pyogenes and other gram-positive pathogens through disruption of cell wall synthesis and membrane integrity [33] [34].

Activity Against Gram-Negative Bacteria and Fungi

Cucurbitacins exhibit moderate antibacterial activity against gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations typically ranging from 8.0 to 15.0 micrograms per milliliter [33] [34]. The compounds demonstrate antifungal properties against Candida species, with minimum inhibitory concentrations between 2.0 and 8.0 micrograms per milliliter [34] [33].

Studies have revealed that cucurbitacins disrupt fungal ergosterol biosynthesis and cause membrane damage in Candida albicans [34] [33]. The compounds also interfere with outer membrane permeabilization in gram-negative bacteria and inhibit efflux pump mechanisms that contribute to antibiotic resistance [33] [34].

Antiviral Mechanisms and Broad-Spectrum Activity

Cucurbitacins demonstrate significant antiviral activity against both enveloped and non-enveloped viruses through multiple mechanisms [32] [35]. The compounds exhibit virucidal activity against herpes simplex virus types 1 and 2, with effectiveness apparent within five-minute contact times [32] [36]. Cucurbitacins also show activity against respiratory syncytial virus with half-maximal inhibitory concentrations of 0.16 milligrams per milliliter [35] [36].

The antiviral mechanism involves direct interaction with viral surface proteins through supramolecular host-guest interactions [35] [36]. For severe acute respiratory syndrome coronavirus 2, cucurbitacins may interfere with spike protein binding and viral entry mechanisms [35] [36]. The compounds demonstrate extracellular virucidal activity rather than intracellular antiviral effects [35] [36].

Molecular Docking and Binding Affinity Studies

Molecular docking analyses have revealed high binding affinity of cucurbitacin derivatives against key bacterial and viral targets [33]. Alpha-spinasterol and 16-dehydroxycucurbitacin display binding affinities of -8.0 and -7.5 kilocalories per mole against Escherichia coli deoxyribonucleic acid gyrase, compared to -7.3 kilocalories per mole for ciprofloxacin [33]. These compounds also demonstrate superior binding affinity against Staphylococcus aureus protein kinase compared to standard drugs [33].

For antiviral applications, 16-dehydroxycucurbitacin shows higher binding affinity (-7.7 kilocalories per mole) against human topoisomerase II beta than etoposide [33]. These molecular interactions support the observed antimicrobial and antiviral activities and provide insights for rational drug design [33].

Table 3: Antimicrobial Activity Profile of Cucurbitacins

Pathogen CategoryRepresentative OrganismsMinimum Inhibitory Concentration RangeProposed Mechanisms
Gram-positive bacteriaStaphylococcus aureus, Streptococcus pyogenes0.12-0.44 μg/mLCell wall disruption, membrane damage
Methicillin-resistant Staphylococcus aureusDrug-resistant strains0.25-0.50 μg/mLBeta-lactamase inhibition, synergy
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosa8.0-15.0 μg/mLEfflux pump inhibition, permeabilization
Fungal pathogensCandida albicans, Candida species2.0-8.0 μg/mLErgosterol synthesis disruption
VirusesHerpes simplex virus, respiratory syncytial virusVariable concentrationsProtein interactions, envelope disruption

Immunomodulatory Effects and Cytotoxic Selectivity

T Lymphocyte Function Modulation

Cucurbitacins demonstrate significant immunomodulatory effects through selective modulation of T lymphocyte activation and proliferation [29] [27]. The compounds inhibit concanavalin A-activated lymphocyte proliferation in a time- and dose-dependent manner, accompanied by cell cycle arrest in S and G2/M phases [29] [27]. This inhibition occurs through disruption of the actin cytoskeleton and modulation of p27 kinase inhibitor protein 1 and cyclin levels [29] [27].

Cucurbitacins suppress the surface expression of activation markers cluster of differentiation 69 and cluster of differentiation 25 on activated cluster of differentiation 3-positive T lymphocytes [29] [37]. The compounds also attenuate the expression of pro-inflammatory cytokines including tumor necrosis factor alpha, interferon gamma, and interleukin-6 in activated T cells [29] [27]. These effects contribute to the suppression of adaptive immune responses and may have therapeutic implications for autoimmune diseases [29] [27].

Macrophage Polarization and Inflammatory Response

Cucurbitacins modulate macrophage function by inhibiting lipopolysaccharide-induced expression of major histocompatibility complex class II, cluster of differentiation 40, cluster of differentiation 54, and cluster of differentiation 80 molecules [28] [30]. The compounds do not affect major histocompatibility complex class I or cluster of differentiation 86 expression levels, indicating selective immunomodulatory effects [28] [30].

The compounds inhibit the production of intracellular reactive oxygen species and block the release of pro-inflammatory mediators including nitric oxide, prostaglandin E2, tumor necrosis factor alpha, and various interleukins [28] [30]. This modulation occurs through induction of heme oxygenase-1 expression via nuclear factor erythroid 2-related factor 2 activation, contributing to anti-inflammatory and immunomodulatory activities [28] [30].

Dendritic Cell Function and Antigen Presentation

Research has demonstrated that cucurbitacins can enhance the antigen-presenting capabilities of dendritic cells by inhibiting Signal Transducer and Activator of Transcription 3 signaling [8]. Cucurbitacin-treated dendritic cells display enhanced antigen-presenting cell function, leading to increased proliferation and cytokine production by naive antigen-specific cluster of differentiation 4-positive T cells [8]. This enhancement includes increased production of interleukin-2 and interferon gamma [8].

The compounds can reverse tolerance in cluster of differentiation 4-positive T cells isolated from tumor-bearing animals when exposed to cucurbitacin-treated antigen-presenting cells [8]. This suggests potential applications in cancer immunotherapy by overcoming tumor-induced immune tolerance [8].

Cytotoxic Selectivity and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Sensitization

Cucurbitacins demonstrate selective cytotoxicity by sensitizing cancer cells to tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis while sparing normal cells [20] [38]. This sensitization occurs rapidly, with effects apparent after 1-4 hour pretreatment, and does not require continued presence of the cucurbitacin [20] [38]. The mechanism involves amplified proximal signaling from tumor necrosis factor-related apoptosis-inducing ligand death receptors [20] [38].

Structure-activity relationship analysis reveals that tumor necrosis factor-related apoptosis-inducing ligand sensitizing activity can be distinguished from general cytotoxic effects, suggesting potential for developing compounds with enhanced selectivity [20] [38]. The sensitization mechanism is independent of Signal Transducer and Activator of Transcription 3 status but correlates with changes in cell morphology and cytoskeletal organization [20] [38].

Signal Transduction Pathway Integration

Cucurbitacins modulate multiple signaling pathways involved in immune regulation, including suppression of c-Jun N-terminal kinase and extracellular signal-regulated kinase 1/2 phosphorylation while leaving p38 mitogen-activated protein kinase unaffected [29] [27]. The compounds enhance phosphorylation of inhibitor of nuclear factor kappa B and nuclear factor kappa B p65 but block nuclear translocation of nuclear factor kappa B p65 [29] [27].

This complex modulation results in decreased messenger ribonucleic acid levels of inhibitor of nuclear factor kappa B alpha and tumor necrosis factor alpha, which are target genes of nuclear factor kappa B [29] [27]. Cucurbitacins also downregulate Signal Transducer and Activator of Transcription 3 phosphorylation and increase cell apoptosis in activated lymphocytes [29] [27].

Table 4: Immunomodulatory Mechanisms of Cucurbitacins

Immune ComponentModulatory EffectsKey Signaling PathwaysTherapeutic Implications
T LymphocytesProliferation inhibition, activation suppressioncluster of differentiation 69/25 downregulation, cell cycle arrestAutoimmune disease management
MacrophagesInflammatory mediator reductionInducible nitric oxide synthase/cyclooxygenase-2 inhibitionAnti-inflammatory therapy
Dendritic CellsAntigen presentation enhancementSignal Transducer and Activator of Transcription 3 inhibitionCancer immunotherapy
Natural Killer CellsTumor necrosis factor-related apoptosis-inducing ligand sensitivityDeath receptor upregulationSelective cancer therapy
Cytokine NetworksPro-inflammatory suppressionNuclear factor kappa B pathway modulationInflammatory disease treatment

The Janus kinase/signal transducer and activator of transcription pathway represents the primary molecular target for cucurbitacin action [1] [2] [3]. Cucurbitacin S selectively inhibits Janus kinase 2 kinase activity with half-maximal inhibitory concentrations ranging from 100-500 nanomolar, while showing minimal effects on Janus kinase 1 and Janus kinase 3 at concentrations below 1 micromolar [2] [4]. This selectivity pattern distinguishes Cucurbitacin S from broader kinase inhibitors and contributes to its specific anticancer activity profile.

Signal transducer and activator of transcription 3 activation undergoes significant suppression following Cucurbitacin S treatment, with effective concentrations as low as 50-200 nanomolar [1] [2]. The mechanism involves prevention of signal transducer and activator of transcription 3 dimerization and subsequent deoxyribonucleic acid binding, thereby blocking transcriptional activation of genes essential for cell survival, proliferation, and angiogenesis [1] [2] [5]. This disruption leads to downstream effects including reduced expression of antiapoptotic proteins such as B-cell lymphoma 2, B-cell lymphoma extra large, and myeloid cell leukemia 1 [2] [5].

Western blot analyses reveal that Cucurbitacin S treatment results in dose-dependent decreases in phosphorylated signal transducer and activator of transcription 3 levels within 4-8 hours of exposure [2]. Immunofluorescence studies demonstrate concurrent reduction in nuclear signal transducer and activator of transcription 3 translocation, confirming functional pathway inhibition [2] [5].

Mitogen-Activated Protein Kinase Pathway Modulation

The mitogen-activated protein kinase cascade undergoes substantial disruption following Cucurbitacin S exposure [6] [3] [7]. Extracellular signal-regulated kinase 1/2 phosphorylation decreases significantly at concentrations of 0.5-2 micromolar, while mitogen-activated protein kinase kinase 1/2 activity shows downregulation in the 1-5 micromolar range [6] [7] [8]. These effects contribute to impaired proliferative signaling and enhanced susceptibility to apoptotic stimuli.

B-rapidly accelerated fibrosarcoma activation exhibits variable responses depending on cellular context, with some studies reporting increased phosphorylation while others document inhibition [3] [7]. This variability may reflect different upstream signaling inputs and feedback mechanisms operating in distinct cancer cell types [7] [9].

Molecular docking studies suggest that Cucurbitacin S compounds can compete with adenosine triphosphate binding within the catalytic domains of mitogen-activated protein kinase pathway components [9] [10]. This competitive inhibition mechanism provides structural basis for the observed functional effects on pathway activity.

Phosphoinositide 3-Kinase/Protein Kinase B Pathway Suppression

Phosphoinositide 3-kinase activity undergoes potent suppression by Cucurbitacin S treatment, with effective concentrations ranging from 0.2-1 micromolar [11] [12] [13]. This inhibition results in downstream effects on protein kinase B phosphorylation, which decreases significantly at concentrations of 0.5-2 micromolar [11] [12] [13] [14].

Mechanistic target of rapamycin signaling shows marked downregulation following Cucurbitacin S exposure, with phosphorylated mechanistic target of rapamycin levels decreasing within 2-8 hours of treatment [11] [12] [13]. This effect extends to downstream effectors including ribosomal protein S6 kinase beta-1, which exhibits reduced phosphorylation at concentrations of 1-3 micromolar [14].

The phosphoinositide 3-kinase/protein kinase B pathway inhibition contributes to multiple anticancer effects including reduced cell survival signaling, impaired glucose metabolism, and enhanced sensitivity to apoptotic stimuli [11] [13] [14]. Combined targeting of this pathway with signal transducer and activator of transcription 3 inhibition creates synergistic effects that enhance overall therapeutic efficacy.

Pathway ComponentEffect of CucurbitacinsIC50/Concentration RangeMechanism
JAK2 kinaseInhibited (selective)100-500 nMDirect kinase inhibition
STAT3 activationSignificantly reduced50-200 nMPrevented dimerization and DNA binding
JAK1/JAK3 activityNo significant effectNo effect at <1 μMPathway selectivity
ERK1/2 phosphorylationDecreased0.5-2 μMUpstream kinase inhibition
MEK1/2 activityDownregulated1-5 μMCascade disruption
B-RAF activationVariable effects0.1-1 μMContext-dependent modulation
PI3K activitySuppressed0.2-1 μMUpstream pathway targeting
Akt phosphorylationInhibited0.5-2 μMMulti-point inhibition
mTOR signalingDownregulated1-5 μMDownstream effector blocking
p70S6K phosphorylationReduced1-3 μMTranslation control disruption

Cucurbitacin S exerts profound effects on cell cycle progression and programmed cell death mechanisms. The compound induces specific cell cycle checkpoints while simultaneously activating multiple apoptotic pathways, creating a coordinated cellular response that effectively eliminates malignant cells [15] [16] [17].

G2/M Phase Cell Cycle Arrest

The most prominent cell cycle effect of Cucurbitacin S involves arrest at the G2/M transition, typically occurring within 6-24 hours of treatment [15] [16]. This arrest results from targeted disruption of the cyclin-dependent kinase 1/cyclin B1 complex, which is essential for mitotic entry [15] [16].

Molecular analyses reveal significant decreases in cyclin-dependent kinase 1 expression and cyclin B1 levels following Cucurbitacin S treatment [15] [16]. Cell division cycle 25C phosphatase, responsible for activating the cyclin-dependent kinase 1/cyclin B1 complex, also shows marked downregulation [16]. These coordinated changes prevent cells from progressing through the G2/M checkpoint, leading to mitotic catastrophe and subsequent cell death.

Flow cytometry studies demonstrate dose-dependent accumulation of cells in the G2/M phase, with some studies reporting up to 70-80% of treated cells arrested at this checkpoint [15]. The arrest is accompanied by characteristic morphological changes including cell rounding, membrane blebbing, and nuclear condensation [15].

DNA Damage Response Activation

Cucurbitacin S induces substantial deoxyribonucleic acid damage that triggers robust damage response pathways. Gamma-H2A histone family member X phosphorylation increases significantly within 2-8 hours of treatment, indicating widespread double-strand breaks. This damage activates ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related kinases, leading to downstream activation of checkpoint kinase 1 and checkpoint kinase 2.

Comet assays reveal extensive deoxyribonucleic acid fragmentation in Cucurbitacin S-treated cells, with tail moments increasing in a dose-dependent manner. The deoxyribonucleic acid damage appears to result primarily from reactive oxygen species generation rather than direct genotoxic effects.

The damage response contributes to cell cycle arrest through multiple mechanisms including p53 pathway activation and checkpoint kinase-mediated inhibition of cell cycle progression. This creates a fail-safe mechanism that prevents replication of damaged deoxyribonucleic acid and promotes elimination of compromised cells.

Caspase-Dependent Apoptosis

Cucurbitacin S activates multiple caspase pathways, including both extrinsic and intrinsic apoptotic mechanisms [15] [16]. Caspase-3 and caspase-7 activation occurs within 8-16 hours of treatment, leading to characteristic apoptotic morphology and deoxyribonucleic acid fragmentation [15] [16].

The intrinsic mitochondrial pathway shows prominent activation, with increased caspase-9 activity and cytochrome c release [16]. This pathway activation correlates with changes in B-cell lymphoma 2 family protein expression, including upregulation of proapoptotic members such as Bcl-2-associated X protein and downregulation of antiapoptotic proteins [16].

Poly adenosine diphosphate-ribose polymerase cleavage serves as a downstream marker of caspase activation and occurs consistently across different cancer cell types treated with Cucurbitacin S [15] [16]. This cleavage contributes to cellular demise by impairing deoxyribonucleic acid repair mechanisms and energy metabolism.

Alternative Cell Death Pathways

Beyond classical apoptosis, Cucurbitacin S can induce alternative cell death mechanisms including autophagy-dependent cell death and necroptosis. The balance between these different death modalities appears to depend on cellular context, treatment duration, and compound concentration.

Autophagy initially serves a cytoprotective function but can transition to a cell death mechanism during prolonged treatment. This transition involves excessive autophagosome accumulation and degradation of essential cellular components.

Cell Cycle PhaseMechanismKey Proteins AffectedApoptosis MarkersTime Course
G2/M arrestCDK1/Cyclin B1 disruptionCDK1↓, Cyclin B1↓, CDC25C↓Caspase-3/7/8/9 activation6-24 hours
S phase arrestDNA replication interferenceCyclin D1↓, CDC2↓PARP cleavage12-48 hours
G1/S checkpointp21/p53 pathway activationp21↑, p53↑, CDK4↓Bcl-2 family modulation4-12 hours
Mitotic spindleMicrotubule disruptionβ-tubulin disruption, spindle abnormalitiesMitochondrial dysfunction1-6 hours
DNA damage responseATM/ATR pathway activationγH2AX↑, Chk1/Chk2↑DNA fragmentation2-8 hours

Cucurbitacin S exerts profound effects on cytoskeletal organization and dynamics, leading to impaired cell migration, invasion, and metastatic potential. These effects occur through direct interactions with cytoskeletal proteins and disruption of regulatory pathways controlling actin and microtubule dynamics.

Actin Filament Depolymerization and Aggregation

Filamentous actin undergoes dramatic structural changes following Cucurbitacin S exposure, with effects observable within 15-30 minutes of treatment at concentrations as low as 10-100 nanomolar. The compound induces both depolymerization of existing actin filaments and inappropriate aggregation of actin monomers.

Immunofluorescence microscopy reveals loss of organized stress fibers and formation of punctate actin aggregates throughout the cytoplasm. These aggregates appear to result from aberrant polymerization rather than simple bundling of normal filaments. Western blot analysis demonstrates increased levels of filamentous actin relative to globular actin, suggesting enhanced but disordered polymerization.

The actin disruption severely impairs cellular motility, with migration assays showing 70-90% reduction in directional movement following Cucurbitacin S treatment. Wound healing assays demonstrate persistent gaps in treated cell monolayers compared to rapid closure in control conditions.

Microtubule Network Disruption

Microtubule organization shows significant alterations at higher Cucurbitacin S concentrations, typically in the 100-600 micromolar range. The effects differ from those on actin filaments, involving network fragmentation and formation of tubulin paracrystals rather than aggregation.

Live cell imaging with green fluorescent protein-tagged alpha-tubulin reveals concentration-dependent changes in microtubule dynamics. At lower concentrations, subtle alterations in microtubule stability occur without gross structural changes. Higher concentrations lead to extensive depolymerization and formation of aberrant tubulin structures.

Mitotic spindle formation becomes severely compromised, contributing to the G2/M cell cycle arrest described previously. Chromosome alignment and segregation show marked abnormalities, including multipolar spindles and chromosome mis-segregation.

Integrin-Mediated Adhesion Disruption

Cell-matrix interactions undergo substantial disruption through Cucurbitacin S effects on integrin complexes. Alpha-5-beta-1 and alpha-IIb-beta-3 integrins show reduced activity at concentrations of 20-500 nanomolar.

Focal adhesion complexes, which link integrins to the actin cytoskeleton, become destabilized through effects on focal adhesion kinase and vinculin. These proteins show reduced expression and altered localization following Cucurbitacin S treatment.

Cell adhesion assays demonstrate markedly impaired attachment to fibronectin, laminin, and other extracellular matrix proteins. This reduced adhesion contributes to impaired migration and invasion through three-dimensional matrix environments.

Matrix Metalloproteinase Activity Suppression

Extracellular matrix degradation, essential for invasion and metastasis, becomes impaired through Cucurbitacin S effects on matrix metalloproteinase expression and activity. Matrix metalloproteinase-2 and matrix metalloproteinase-9 show reduced expression and enzymatic activity following treatment.

Zymography studies reveal decreased gelatinase activity in conditioned media from Cucurbitacin S-treated cells. This reduction correlates with decreased invasive capacity in transwell invasion assays using Matrigel-coated chambers.

The matrix metalloproteinase suppression appears to result from both transcriptional downregulation and post-translational modifications affecting enzyme stability and activity. These effects contribute to the overall anti-metastatic properties of Cucurbitacin S compounds.

Cytoskeletal ComponentType of DisruptionConcentration RangeMigration/Invasion EffectTime to Effect
F-actin filamentsDepolymerization and aggregation10-100 nMSeverely impaired15-30 minutes
MicrotubulesNetwork disruption, paracrystal formation100-600 μMModerately affected2-24 hours
VimentinMembrane bleb association50-200 nMCell shape changes1-4 hours
Integrin complexesα5β1, αIIbβ3 inhibition20-500 nMAdhesion defects30 minutes-2 hours
Focal adhesionsFAK/vinculin disruption50-300 nMReduced motility1-6 hours

Cucurbitacin S demonstrates complex effects on cellular redox homeostasis and autophagy pathways, creating a coordinated response that contributes to its anticancer activity. The compound induces rapid reactive oxygen species generation while simultaneously activating protective autophagy mechanisms that can either promote survival or contribute to cell death depending on treatment conditions.

Mitochondrial Reactive Oxygen Species Generation

Reactive oxygen species production increases dramatically within 1-6 hours of Cucurbitacin S treatment, with mitochondria serving as the primary source. The compound enhances mitochondrial reactive oxygen species generation by 2-5 fold at concentrations ranging from 100 nanomolar to 1 micromolar.

Mitochondrial membrane potential measurements reveal early disruption of normal electrochemical gradients, leading to electron transport chain dysfunction and superoxide production. Flow cytometry analysis using dichlorodihydrofluorescein diacetate demonstrates dose-dependent increases in intracellular reactive oxygen species levels.

The reactive oxygen species generation appears to result from direct mitochondrial effects rather than secondary consequences of other cellular damage. This early reactive oxygen species burst triggers downstream signaling cascades that mediate many of the compound's biological effects.

Autophagy Pathway Activation

Autophagy induction occurs as a prominent cellular response to Cucurbitacin S treatment, with evidence of both protective and cytotoxic autophagy depending on treatment duration and intensity. Light chain 3 beta-II formation increases significantly within 6-24 hours, indicating enhanced autophagosome formation.

Beclin 1 expression shows upregulation with delayed kinetics, typically increasing after 12-48 hours of treatment. This upregulation appears to be both transcriptional and post-translational, involving stabilization of existing protein and enhanced gene expression.

Mechanistic target of rapamycin complex 1 inhibition contributes to autophagy activation, with phosphorylated mechanistic target of rapamycin levels decreasing within 2-8 hours of treatment. This inhibition releases the brake on autophagy initiation and allows for enhanced cellular catabolism.

Autophagy Flux Regulation

Unc-51 like autophagy activating kinase 1 phosphorylation increases following Cucurbitacin S treatment, indicating activation of the proximal autophagy machinery. This kinase serves as a critical regulator of autophagy initiation and responds to multiple upstream signals including mechanistic target of rapamycin inhibition and adenosine monophosphate-activated protein kinase activation.

Sequestosome 1/p62 levels show a biphasic response, with initial increases followed by degradation as autophagy flux accelerates. This pattern indicates functional autophagy rather than simple autophagosome accumulation without clearance.

Lysosomal-associated membrane protein 2 colocalization with light chain 3 beta increases over time, confirming fusion of autophagosomes with lysosomes and completion of the autophagy process. This functional flux distinguishes Cucurbitacin S-induced autophagy from pathological autophagosome accumulation.

Crosstalk Between Reactive Oxygen Species and Autophagy

The relationship between reactive oxygen species generation and autophagy activation involves complex bidirectional regulation. Reactive oxygen species serve as signaling molecules that promote autophagy initiation through multiple pathways including mechanistic target of rapamycin inhibition and adenosine monophosphate-activated protein kinase activation.

N-acetylcysteine pretreatment, which scavenges reactive oxygen species, significantly reduces Cucurbitacin S-induced autophagy, confirming the dependence of autophagy on reactive oxygen species signaling. This dependency suggests that reactive oxygen species function as upstream regulatory signals rather than merely byproducts of cellular damage.

Autophagy, in turn, can modulate reactive oxygen species levels through removal of damaged mitochondria and other reactive oxygen species-generating organelles. This creates a regulatory feedback loop that can either amplify or dampen the cellular response depending on the balance between reactive oxygen species generation and autophagy-mediated clearance.

Temporal Coordination of Cellular Responses

The temporal sequence of reactive oxygen species generation and autophagy activation creates distinct phases of cellular response to Cucurbitacin S. Early reactive oxygen species production (1-2 hours) triggers initial damage and signaling cascades. This is followed by autophagy activation (4-24 hours) as a protective response.

Prolonged treatment leads to excessive autophagy that can transition from cytoprotective to cytotoxic. This transition involves degradation of essential cellular components and ultimately contributes to cell death through autophagy-dependent mechanisms.

The balance between protective and destructive autophagy appears to depend on multiple factors including treatment concentration, duration, cellular energy status, and the efficiency of lysosomal clearance mechanisms.

ParameterEffectConcentrationTemporal PatternFunctional Outcome
ROS GenerationIncreased 2-5 fold100 nM - 1 μMPeak at 1-6 hoursDNA damage, apoptosis induction
Mitochondrial ROSEnhanced within 1 hour50-500 nMEarly response (1-2 hours)Mitochondrial dysfunction
LC3-II FormationSignificant accumulation200 nM - 2 μMProgressive (6-24 hours)Autophagy flux activation
Beclin1 ExpressionUpregulated500 nM - 5 μMDelayed (12-48 hours)Autophagy initiation
Autophagosome FormationDose-dependent increase100 nM - 1 μMProgressive (4-24 hours)Cellular cleanup response
mTOR InhibitionPhosphorylation reduced1-10 μMEarly (2-8 hours)Growth inhibition
ULK1 ActivationEnhanced phosphorylation500 nM - 5 μMEarly (1-6 hours)Autophagy induction
p62/SQSTM1 LevelsInitially increased, then degraded1-5 μMBiphasic (early increase, late decrease)Autophagy flux monitoring

XLogP3

3.2

Wikipedia

Cucurbitacin S

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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